![molecular formula C15H17NO2 B14352628 1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one CAS No. 92889-09-3](/img/structure/B14352628.png)
1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one is an organic compound with a complex structure that includes a naphthalene ring substituted with a dimethylamino group and a hydroxyl group
Preparation Methods
The synthesis of 1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one involves several steps. One common method includes the reaction of naphthalene derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction typically proceeds through a Mannich reaction, where the naphthalene ring is functionalized with the dimethylamino group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one can be compared with similar compounds such as:
3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: Shares the dimethylamino group but has a different core structure.
N,N-Dimethyl-1,3-diaminopropane: Contains a similar dimethylamino group but lacks the naphthalene ring.
Hexazinone: Another compound with a dimethylamino group, used as a herbicide
Properties
CAS No. |
92889-09-3 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1-hydroxynaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C15H17NO2/c1-10(17)14-12(9-16(2)3)8-11-6-4-5-7-13(11)15(14)18/h4-8,18H,9H2,1-3H3 |
InChI Key |
XNOSYRJOOYIDKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)

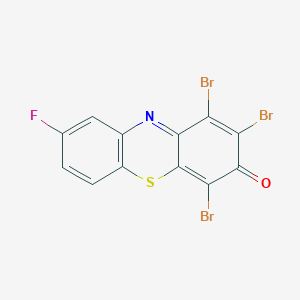


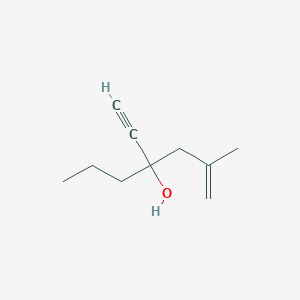
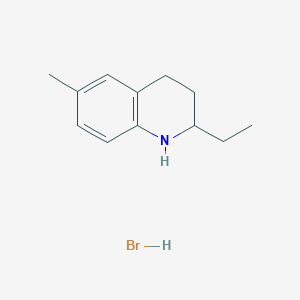
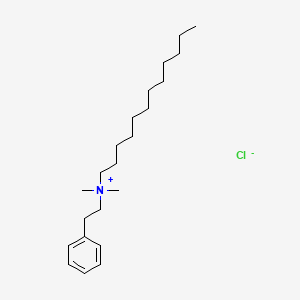
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)
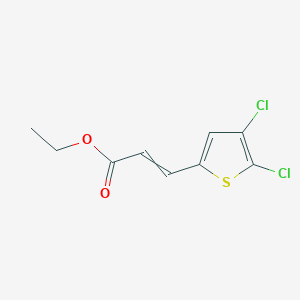
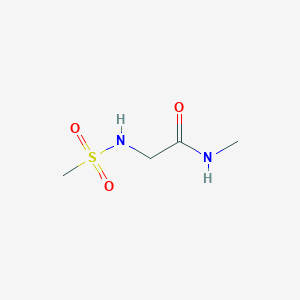
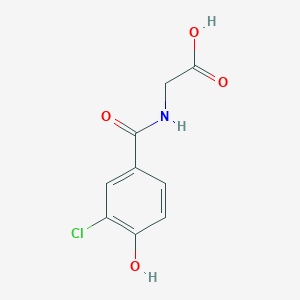
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
